DDO-2093: A Technical Guide to its Mechanism of Action as a Potent MLL1-WDR5 Inhibitor
DDO-2093: A Technical Guide to its Mechanism of Action as a Potent MLL1-WDR5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-2093 is a potent small-molecule inhibitor targeting the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). This interaction is critical for the assembly and catalytic activity of the MLL1 histone methyltransferase complex, which plays a central role in regulating gene expression through histone H3 lysine 4 (H3K4) methylation. Dysregulation of the MLL1 complex is a key driver in various cancers, particularly acute leukemias with MLL1 rearrangements. DDO-2093 disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation at target gene promoters, subsequently causing cell cycle arrest, apoptosis, and myeloid differentiation in cancer cells. This document provides an in-depth overview of the mechanism of action of DDO-2093, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to the MLL1-WDR5 Axis in Oncology
The MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase that is a core component of a larger protein complex. The catalytic activity of MLL1 is dependent on its interaction with other proteins, most notably WDR5, RbBP5, and ASH2L.[1] WDR5 acts as a crucial scaffolding protein, binding directly to a conserved "Win" motif on MLL1 and facilitating the assembly of the entire MLL1 core complex.[2] This fully assembled complex is then able to catalyze the mono-, di-, and tri-methylation of H3K4, an epigenetic mark strongly associated with active gene transcription.[3][4]
In certain cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations involving the MLL1 gene lead to the formation of oncogenic fusion proteins.[2][5] These fusion proteins aberrantly recruit the MLL1 complex to target genes, such as the HOXA9 and MEIS1 proto-oncogenes, leading to their sustained overexpression and the promotion of leukemogenesis.[2][3] Therefore, inhibiting the activity of the MLL1 complex presents a promising therapeutic strategy for these malignancies.
DDO-2093: A Potent Inhibitor of the MLL1-WDR5 Interaction
DDO-2093 is a phenyltriazole scaffold-based small molecule designed to specifically disrupt the MLL1-WDR5 protein-protein interaction.[6] By competitively binding to WDR5 at the site of MLL1 interaction, DDO-2093 effectively prevents the assembly of a functional MLL1 core complex.[3][6] This leads to a selective inhibition of the complex's histone methyltransferase activity.[2][3]
Quantitative Data
The potency of DDO-2093 has been characterized through various biochemical and biophysical assays. The following table summarizes the key quantitative metrics for DDO-2093's activity.
| Parameter | Value | Description | Reference(s) |
| IC50 | 8.6 nM | The half maximal inhibitory concentration required to disrupt the MLL1-WDR5 interaction in a biochemical assay. | [1][2] |
| Kd | 11.6 nM | The equilibrium dissociation constant, indicating the binding affinity of DDO-2093 to WDR5. | [1][2][6] |
Signaling Pathway and Mechanism of Action
The mechanism of action of DDO-2093 can be understood through its impact on the MLL1 signaling pathway. In normal cellular function, the MLL1 complex is recruited to the promoters of target genes, leading to H3K4 trimethylation and subsequent gene expression. In MLL-rearranged leukemias, this process is hijacked to drive oncogenesis. DDO-2093 intervenes at a critical step in this pathway.
Caption: Signaling pathway of the MLL1 complex and the inhibitory action of DDO-2093.
Downstream Cellular Effects:
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Inhibition of H3K4 Methylation: By disrupting the MLL1-WDR5 interaction, DDO-2093 leads to a significant reduction in the levels of H3K4 trimethylation at the promoter regions of MLL1 target genes.[7][8]
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Suppression of Oncogenic Gene Expression: The decrease in H3K4me3 results in the downregulation of key oncogenes such as HOXA9 and MYC, which are critical for the survival and proliferation of leukemia cells.[3]
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Induction of Cell Cycle Arrest and Apoptosis: The suppression of these pro-survival genes leads to cell cycle arrest and the induction of apoptosis in MLL-rearranged leukemia cells.[7]
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Myeloid Differentiation: DDO-2093 has been shown to promote the differentiation of leukemic blasts into more mature myeloid cells.[3]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of DDO-2093.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MLL1-WDR5 Interaction
This assay is used to quantify the inhibitory effect of DDO-2093 on the MLL1-WDR5 interaction in a high-throughput format.[9][10]
Caption: Workflow for a TR-FRET assay to measure MLL1-WDR5 inhibition.
Protocol:
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Reagent Preparation:
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Recombinant GST-tagged WDR5 and a biotinylated peptide corresponding to the MLL1 Win-motif are used.
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A terbium (Tb)-cryptate labeled anti-GST antibody serves as the FRET donor, and streptavidin conjugated to d2 acts as the FRET acceptor.
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DDO-2093 is serially diluted to the desired concentrations.
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Assay Procedure:
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In a 384-well plate, GST-WDR5, biotinylated MLL1 peptide, and DDO-2093 are combined and incubated.
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The Tb-anti-GST antibody and streptavidin-d2 are then added to the wells.
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The plate is incubated to allow for binding to occur.
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Data Acquisition and Analysis:
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The plate is read using a TR-FRET-compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (for terbium) and 665 nm (for d2).
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The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is calculated. A decrease in this ratio indicates inhibition of the MLL1-WDR5 interaction.
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The IC50 value is determined by plotting the FRET ratio against the concentration of DDO-2093.
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AlphaLISA Assay for MLL1-WDR5 Interaction
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another sensitive, bead-based method to quantify PPI inhibition.[11][12]
Caption: Workflow for an AlphaLISA assay to measure MLL1-WDR5 inhibition.
Protocol:
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Reagent Preparation:
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Recombinant His-tagged WDR5 and a biotinylated MLL1 peptide are used.
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Streptavidin-coated Donor beads and anti-His antibody-conjugated Acceptor beads are utilized.
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Serial dilutions of DDO-2093 are prepared.
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-
Assay Procedure:
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His-WDR5, biotinylated MLL1 peptide, and DDO-2093 are incubated together in an appropriate assay buffer.
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A mixture of Donor and Acceptor beads is added to the wells.
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The plate is incubated in the dark to allow for bead-protein complex formation.
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Data Acquisition and Analysis:
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The plate is read on an Alpha-enabled plate reader.
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In the presence of the MLL1-WDR5 interaction, the Donor and Acceptor beads are brought into proximity, generating a luminescent signal.
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DDO-2093-mediated inhibition results in a decreased signal, from which an IC50 value can be calculated.
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Cell Viability and Apoptosis Assays
These assays are used to determine the cytotoxic and pro-apoptotic effects of DDO-2093 on cancer cell lines.[13][14]
Protocol (using a reagent like CellTiter-Glo® for viability and Caspase-Glo® 3/7 for apoptosis):
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Cell Culture and Treatment:
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MLL-rearranged leukemia cell lines (e.g., MV4-11) are seeded in 96-well plates.[6]
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Cells are treated with a range of concentrations of DDO-2093 or a vehicle control (DMSO).
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The plates are incubated for a specified period (e.g., 72 hours).
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Viability Assay:
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A luminescent cell viability reagent (which measures ATP levels) is added to the wells.
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The plate is incubated to allow for signal stabilization.
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Luminescence is measured using a plate reader. A decrease in signal corresponds to a reduction in cell viability.
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Apoptosis Assay:
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A luminescent caspase-3/7 activity reagent is added to a parallel set of treated cells.
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The plate is incubated to allow for the cleavage of the substrate by activated caspases.
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Luminescence is measured, with an increase in signal indicating the induction of apoptosis.
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Conclusion
DDO-2093 is a highly potent and specific inhibitor of the MLL1-WDR5 protein-protein interaction. Its mechanism of action involves the disruption of the MLL1 core complex, leading to the suppression of H3K4 methylation and the downregulation of key oncogenic target genes. This, in turn, induces cell cycle arrest, apoptosis, and differentiation in cancer cells, particularly those with MLL1 rearrangements. The robust in vitro and in vivo activity of DDO-2093 underscores the therapeutic potential of targeting the MLL1-WDR5 axis in oncology.[6] Further research and clinical development of DDO-2093 and similar inhibitors are warranted.
References
- 1. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of inhibitors targeting the Mixed lineage leukemia 1 (MLL1)-WD repeat domain 5 protein (WDR5) Protein-Protein Interaction. | Semantic Scholar [semanticscholar.org]
- 6. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular Devices Support Portal [support.moleculardevices.com]
- 10. dcreport.org [dcreport.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 14. Assessment and comparison of viability assays for cellular products - PubMed [pubmed.ncbi.nlm.nih.gov]
